5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid
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Overview
Description
5-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound containing a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various scientific research applications. Sulfuric acid, a strong acid, is often used in the synthesis and reactions involving this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine typically involves the reaction of phenylhydrazine with formamide, followed by cyclization to form the triazole ring. Another method involves the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent treatment with sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of 5-phenyl-1H-1,2,4-triazol-3-amine often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of sulfuric acid in the reaction helps in the cyclization process and ensures the formation of the triazole ring .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
5-phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: Used in the production of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit the growth of various microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar biological activities but different structural properties.
5-phenyl-1H-1,2,3-triazole: Similar in structure but with different nitrogen atom positions in the ring.
5-phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group, making it more reactive in certain chemical reactions.
Uniqueness
5-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which gives it distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in scientific research .
Properties
CAS No. |
38261-26-6 |
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Molecular Formula |
C16H18N8O4S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid |
InChI |
InChI=1S/2C8H8N4.H2O4S/c2*9-8-10-7(11-12-8)6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,(H3,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
GRMVSZWIMYLFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N.C1=CC=C(C=C1)C2=NC(=NN2)N.OS(=O)(=O)O |
Origin of Product |
United States |
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